molecular formula C11H6Cl2F3N3O B13093692 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine

4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B13093692
M. Wt: 324.08 g/mol
InChI Key: MYVHXXSCPWXYSL-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of trifluoromethoxy and dichloro substituents in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and 2,4,6-trichloropyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4,6-diamino-5-(3-(trifluoromethoxy)phenyl)pyrimidine or 4,6-dithio-5-(3-(trifluoromethoxy)phenyl)pyrimidine can be formed.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substituents contribute to the compound’s binding affinity and specificity for its targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    4,6-Dichloro-5-phenylpyrimidin-2-amine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    4,6-Dichloro-5-(3-methoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of a trifluoromethoxy group, affecting its lipophilicity and reactivity.

    4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group, leading to variations in biological activity and stability.

Uniqueness: The presence of both trifluoromethoxy and dichloro substituents in 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine makes it unique in terms of its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H6Cl2F3N3O

Molecular Weight

324.08 g/mol

IUPAC Name

4,6-dichloro-5-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-2-1-3-6(4-5)20-11(14,15)16/h1-4H,(H2,17,18,19)

InChI Key

MYVHXXSCPWXYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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